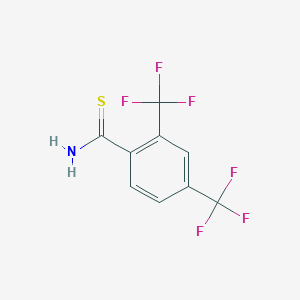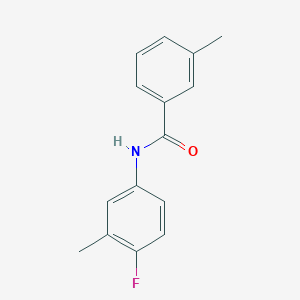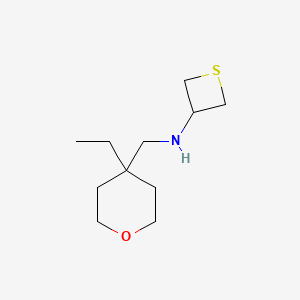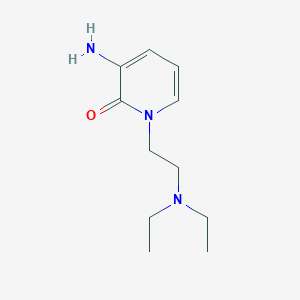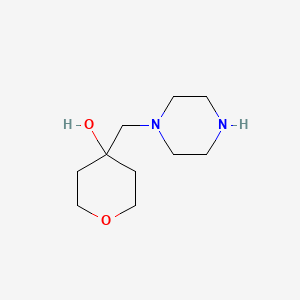
4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol is an organic compound that features a piperazine ring attached to a tetrahydropyran ring with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol typically involves the reaction of piperazine with tetrahydro-2H-pyran-4-ol under controlled conditions. One common method includes:
Starting Materials: Piperazine and tetrahydro-2H-pyran-4-ol.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated compound.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol exerts its effects depends on its application:
Biological Activity: It may interact with specific receptors or enzymes, altering their activity and leading to a biological response.
Chemical Reactivity: The presence of the hydroxyl group and the piperazine ring allows it to participate in various chemical reactions, making it a versatile intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol is unique due to the combination of the piperazine and tetrahydropyran rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
84207-14-7 |
|---|---|
Molekularformel |
C10H20N2O2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
4-(piperazin-1-ylmethyl)oxan-4-ol |
InChI |
InChI=1S/C10H20N2O2/c13-10(1-7-14-8-2-10)9-12-5-3-11-4-6-12/h11,13H,1-9H2 |
InChI-Schlüssel |
VFFWCJUMODFFIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(CN2CCNCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B13343920.png)
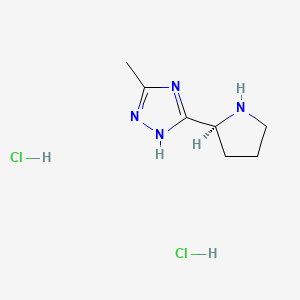
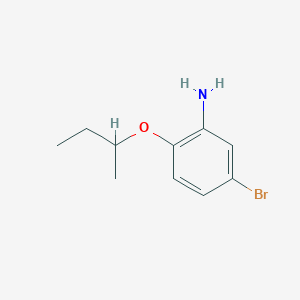
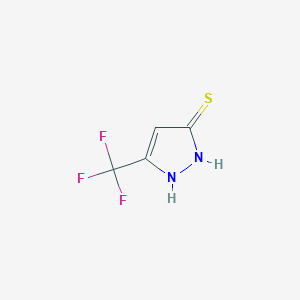

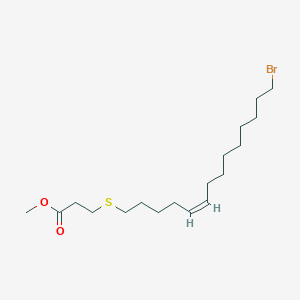
![N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13343955.png)
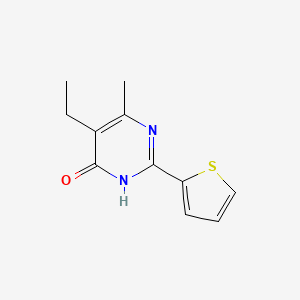
![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13343967.png)
